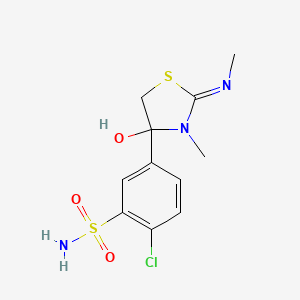

Tizolemide

Description

Propriétés

Numéro CAS |

56488-58-5 |

|---|---|

Formule moléculaire |

C11H14ClN3O3S2 |

Poids moléculaire |

335.8 g/mol |

Nom IUPAC |

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18) |

Clé InChI |

VYBZOPZNLLIEFX-UHFFFAOYSA-N |

SMILES canonique |

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

Synonymes |

HOE 740 tizolemid tizolemide tizolemide monoformate tizolemide monohydrobromide tizolemide monohydrochloride tizolemide monomaleate tizolemide monomesylate |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Temozolomide in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temozolomide (TMZ) is the cornerstone of first-line chemotherapy for glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] This guide provides an in-depth examination of its molecular mechanism, the cellular responses it elicits, and the key pathways that mediate resistance. TMZ is an oral alkylating prodrug that crosses the blood-brain barrier and exerts its cytotoxic effects by methylating tumor cell DNA.[2][3][4] Its efficacy is primarily dictated by the formation of O6-methylguanine (O6-meG) adducts, which, if unrepaired, trigger a futile DNA mismatch repair cycle culminating in apoptosis.

The primary mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the O6-meG lesion. Epigenetic silencing of the MGMT gene via promoter methylation is, therefore, the most significant predictive biomarker for a favorable response to TMZ. Secondary resistance can arise from deficiencies in the mismatch repair (MMR) pathway itself. This document details these core pathways, presents quantitative data on TMZ efficacy, outlines key experimental protocols for studying its action, and provides visual diagrams of the critical molecular interactions.

Introduction to Temozolomide (TMZ)

Temozolomide is a second-generation imidazotetrazine derivative, a small-molecule (194.15 g/mol ) oral alkylating agent. Its lipophilic nature allows it to efficiently cross the blood-brain barrier, a critical feature for treating central nervous system malignancies. TMZ is a prodrug, remaining stable at acidic pH but undergoing rapid, non-enzymatic hydrolysis at a physiological pH of 7.4. This conversion yields the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC further decomposes to release a highly reactive methyldiazonium cation, the ultimate alkylating species responsible for methylating nucleic acids.

Core Mechanism of Action: DNA Alkylation

The antitumor activity of TMZ is a direct result of DNA methylation by the methyldiazonium cation. This reactive species transfers a methyl group to various positions on DNA purine bases. The primary sites of methylation are:

-

N7-methylguanine (N7-meG): The most abundant adduct, accounting for 60-80% of all methylation events.

-

N3-methyladenine (N3-mA): The second most common lesion, comprising approximately 9-20% of adducts.

-

O6-methylguanine (O6-meG): A minor adduct, constituting only about 5-8% of total methylation, but it is the principal lesion responsible for the drug's cytotoxic effects.

While N7-meG and N3-mA are typically repaired by the Base Excision Repair (BER) pathway with minimal cytotoxicity, the O6-meG adduct is highly mutagenic and cytotoxic if not repaired.

Cellular Response to TMZ-Induced DNA Damage

The Role of Mismatch Repair (MMR) in TMZ Cytotoxicity

In tumor cells that lack functional MGMT, the O6-meG lesion persists. During DNA replication, DNA polymerase incorrectly pairs thymine (T) opposite the O6-meG adduct. This O6-meG:T mispair is recognized by the Mismatch Repair (MMR) system, which includes key proteins like MSH2 and MSH6. The MMR system attempts to excise the newly synthesized strand containing the thymine, but leaves the original O6-meG lesion intact. In the subsequent round of replication, another thymine is inserted, re-initiating the repair attempt. This creates a futile cycle of DNA damage recognition and abortive repair, which ultimately leads to the formation of persistent DNA single- and double-strand breaks. These irreparable breaks trigger cell cycle arrest and induce apoptosis, accounting for TMZ's cytotoxic effect. Therefore, an intact MMR system is required for TMZ-induced cell death in MGMT-deficient cells.

Induction of Apoptosis, Autophagy, and Senescence

The DNA damage inflicted by TMZ can lead to several distinct cellular fates.

-

Apoptosis: As described, this is the primary mode of cell death in TMZ-sensitive cells, driven by irreparable DNA double-strand breaks.

-

Autophagy: TMZ treatment has been shown to induce autophagy, a process of cellular self-digestion. This can function as a pro-survival mechanism, allowing cells to endure metabolic stress and contributing to chemoresistance. However, under certain conditions, excessive autophagy can also lead to cell death. The induction of autophagy by TMZ can be mediated by the ATM-AMPK-ULK1 signaling pathway.

-

Senescence: TMZ can also trigger cellular senescence, a state of irreversible cell cycle arrest. This is considered a late response to the O6-meG lesion and is characterized by persistent DNA damage response activation.

Mechanisms of TMZ Resistance

O6-Methylguanine-DNA Methyltransferase (MGMT): The Primary Resistance Factor

The most significant mechanism of both intrinsic and acquired resistance to TMZ is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT functions as a "suicide enzyme" that directly reverses the primary cytotoxic lesion caused by TMZ. It identifies the O6-meG adduct and transfers the methyl group from the guanine to one of its own internal cysteine residues. This action restores the guanine base, preventing the formation of the O6-meG:T mismatch and thereby averting the MMR-mediated cell death cascade.

In approximately 30-60% of GBM patients, the MGMT gene is epigenetically silenced by hypermethylation of CpG islands in its promoter region. This methylation prevents transcription of the gene, leading to low or absent levels of MGMT protein. These patients are unable to efficiently repair O6-meG lesions and thus derive the most significant benefit from TMZ therapy. Consequently, MGMT promoter methylation status is the most powerful predictive biomarker for TMZ response in glioblastoma.

Mismatch Repair (MMR) Deficiency: Acquired Resistance

While an intact MMR system is necessary for TMZ's cytotoxic effect in MGMT-deficient tumors, the loss of MMR function is a key mechanism of acquired resistance. In cells that become MMR-deficient (e.g., through mutations in MSH2 or MSH6), the O6-meG:T mispairs are no longer recognized. This allows the cells to tolerate the O6-meG lesions and avoid the futile repair cycle and subsequent apoptosis. Although the cells survive, this tolerance comes at the cost of accumulating a high number of C-to-T transition mutations, leading to a "hypermutator" phenotype, which can drive malignant progression.

The Role of Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for repairing the more frequent but less cytotoxic N7-meG and N3-mA lesions. The process is initiated by DNA glycosylases that recognize and excise the damaged base, creating an abasic site. This site is then processed by other enzymes, including Poly (ADP-ribose) polymerase (PARP), which plays a role in recruiting downstream repair factors. While BER's primary role is not in repairing the O6-meG lesion, targeting this pathway has emerged as a strategy to enhance TMZ's efficacy. Specifically, PARP inhibitors have been shown to re-sensitize MMR-deficient glioma cells to TMZ, suggesting a synthetic lethal interaction.

Quantitative Analysis of TMZ Efficacy

Table 1: In Vitro Cytotoxicity of Temozolomide (IC50 Values) in Glioblastoma Cell Lines

| Cell Line | Exposure Time (hr) | Median IC50 (μM) | Interquartile Range (IQR) | Reference(s) |

| U87 | 72 | 230.0 | 34.1 - 650.0 | |

| U251 | 72 | 176.5 | 30.0 - 470.0 | |

| T98G | 72 | 438.3 | 232.4 - 649.5 | |

| Patient-Derived | 72 | 220.0 | 81.1 - 800.0 | |

| A172 (Sensitive) | Not Specified | 14.1 | ± 1.1 | |

| SF268 (Resistant) | Not Specified | 147.2 | ± 2.1 |

IC50 values for TMZ are highly variable and depend on experimental conditions.

Table 2: Clinical Efficacy of Temozolomide in Glioblastoma Patients

| Study Parameter | Control Group (e.g., Radiation Alone) | TMZ + Radiation Group | Finding | Reference(s) |

| Median Overall Survival (Newly Diagnosed) | 12.1 months | 14.6 months | TMZ significantly improves survival. | |

| 2-Year Overall Survival Rate (Newly Diagnosed) | 10.4% | 26.5% | TMZ significantly improves survival. | |

| 6-Month Progression-Free Survival (Recurrent) | N/A | 27.8% | Efficacy benchmark for recurrent GBM. | |

| 6-Month Overall Survival (Recurrent) | N/A | 65.0% | Efficacy benchmark for recurrent GBM. | |

| 12-Month Overall Survival (Recurrent) | N/A | 36.4% | Efficacy benchmark for recurrent GBM. | |

| Median Time to Progression (Adjuvant TMZ >2 years) | 8 months (standard duration) | 28 months | Longer duration of TMZ is associated with increased survival probability. |

Table 3: Prevalence of MGMT Promoter Methylation in Glioblastoma

| Study Population | Methylation Frequency | Notes | Reference(s) |

| General GBM Population | 30% - 60% | Associated with better response to TMZ. | |

| General GBM Population | 35% - 75% | Wide range reported across studies. | |

| 51 GBM Samples | 43.1% (by MSP) | A specific cohort analysis. |

Key Experimental Protocols

Protocol: Assessment of Cell Viability (IC50 Determination) using an ATP-based Assay

This protocol is based on the principle that ATP levels correlate with the number of metabolically active, viable cells.

-

Cell Plating: Seed glioblastoma cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Temozolomide in the appropriate cell culture medium. Remove the old medium from the cells and add the TMZ-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Equilibrate the plate and the ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0) to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

-

Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the TMZ concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat GBM cells with TMZ at the desired concentration and for the desired time in a 6-well plate. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Detection of MGMT Promoter Methylation by Methylation-Specific PCR (MSP)

MSP assesses the methylation status of CpG islands in a gene promoter after bisulfite treatment of DNA, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

-

DNA Extraction: Isolate genomic DNA from GBM cell lines or tumor tissue.

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracils.

-

PCR Amplification: Perform two separate PCR reactions for each bisulfite-converted DNA sample.

-

Reaction M (Methylated): Uses primers specific for the methylated MGMT promoter sequence (containing CpG).

-

Reaction U (Unmethylated): Uses primers specific for the unmethylated, uracil-containing sequence.

-

-

Gel Electrophoresis: Run the PCR products on an agarose gel.

-

Interpretation:

-

A band in the 'M' lane indicates the presence of a methylated MGMT promoter.

-

A band in the 'U' lane indicates the presence of an unmethylated MGMT promoter.

-

The presence of bands in both lanes suggests heterozygosity for methylation.

-

Conclusion and Future Directions

The mechanism of temozolomide in glioblastoma is a well-defined process centered on DNA alkylation and the cellular response to the cytotoxic O6-methylguanine lesion. The interplay between MGMT-mediated direct repair and MMR-mediated futile cycling is the critical determinant of therapeutic outcome. Understanding these pathways has not only provided a key predictive biomarker in MGMT promoter methylation but has also illuminated mechanisms of acquired resistance.

Future research is focused on strategies to overcome this resistance. Key areas of investigation include the development of effective MGMT inhibitors, the use of PARP inhibitors to create synthetic lethality in MMR-deficient tumors, and the modulation of pathways like autophagy to tip the balance from cell survival towards cell death. A deeper understanding of these complex interactions will be essential for developing novel therapeutic combinations that can improve upon the current standard of care for glioblastoma patients.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Temozolomide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of malignant gliomas, including glioblastoma multiforme. Its efficacy is rooted in its unique chemical structure and its ability to methylate DNA, leading to tumor cell death. This technical guide provides an in-depth exploration of the chemical and physical properties of Temozolomide, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support further research and development.

Chemical Structure and Identification

Temozolomide is an imidazotetrazine derivative with the IUPAC name 4-methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide[1]. It is a small, lipophilic molecule, properties that facilitate its passage across the blood-brain barrier[2].

dot

References

Temozolomide as a DNA Alkylating Agent: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temozolomide (TMZ) is a cornerstone oral alkylating agent in the treatment of glioblastoma (GBM).[1][2] Its efficacy is rooted in its ability to cross the blood-brain barrier and methylate DNA, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis.[3][4] The therapeutic success of TMZ is, however, intricately linked to the tumor's DNA repair capacity. This guide provides a detailed examination of TMZ's mechanism of action, the critical DNA repair pathways that dictate its efficacy, and the signaling cascades activated in response to TMZ-induced DNA damage. It further outlines key experimental protocols for studying TMZ's effects and presents quantitative data from both preclinical and clinical studies to offer a comprehensive resource for professionals in oncology and drug development.

Mechanism of Action: From Prodrug to DNA Adduct

Temozolomide is a prodrug that remains stable under acidic conditions but undergoes rapid, non-enzymatic hydrolysis at physiological pH (above 7) to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[3] MTIC is unstable and further decomposes into a methyldiazonium cation, the ultimate alkylating species, and 5-aminoimidazole-4-carboxamide (AIC). The highly reactive methyldiazonium cation readily transfers a methyl group to nucleophilic sites on DNA bases.

The primary targets of methylation are purine bases, resulting in several DNA adducts with varying abundance and cytotoxic potential. The most frequent lesion is N7-methylguanine (N7-MeG), followed by N3-methyladenine (N3-MeA). However, the principal cytotoxic lesion responsible for TMZ's antitumor activity is O6-methylguanine (O6-MeG).

Quantitative Profile of DNA Adducts

The distribution of TMZ-induced methyl adducts is critical to understanding its biological effects. While some adducts are highly prevalent, their contribution to cytotoxicity varies significantly.

| DNA Adduct | Relative Abundance (%) | Primary Repair Pathway | Cytotoxic Potential |

| N7-methylguanine (N7-MeG) | ~70 - 80% | Base Excision Repair (BER) | Low |

| N3-methyladenine (N3-MeA) | ~9 - 20% | Base Excision Repair (BER) | Moderate (if unrepaired) |

| O6-methylguanine (O6-MeG) | ~5 - 8% | MGMT / Mismatch Repair (MMR) | High (Primary Lesion) |

Table 1: Relative Abundance and Characteristics of TMZ-Induced DNA Adducts.

The Decisive Role of DNA Repair Pathways

The cellular response to TMZ is a battle between DNA damage induction and DNA repair. The status of three key repair pathways—O6-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR), and Base Excision Repair (BER)—ultimately determines cell fate.

O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a DNA repair protein that directly reverses the O6-MeG lesion by transferring the methyl group from guanine to one of its own cysteine residues. This action restores the normal guanine base, thereby neutralizing the primary cytotoxic effect of TMZ. High expression of MGMT is a major mechanism of TMZ resistance. Conversely, epigenetic silencing of the MGMT gene via promoter methylation prevents the production of the MGMT protein, rendering tumors sensitive to TMZ. This makes MGMT promoter methylation a critical predictive biomarker for TMZ response in GBM patients.

Mismatch Repair (MMR)

In MGMT-deficient cells, the MMR system is essential for mediating TMZ's cytotoxicity. During DNA replication, DNA polymerase incorrectly pairs thymine (T) opposite the O6-MeG adduct. The MMR system, primarily involving the MSH2/MSH6 complex, recognizes this O6-MeG:T mismatch. However, instead of correcting the template strand, it repeatedly attempts to remove the newly synthesized thymine in a process known as a "futile repair cycle". These persistent cycles of incision and attempted repair lead to the formation of DNA double-strand breaks (DSBs), which trigger cell cycle arrest and apoptosis. Consequently, a proficient MMR system is required for TMZ to be effective in MGMT-deficient tumors; MMR deficiency is a known mechanism of acquired resistance.

Base Excision Repair (BER)

The BER pathway is responsible for repairing the more abundant but less cytotoxic N7-MeG and N3-MeA adducts. The process is initiated by DNA glycosylases, such as N-methylpurine DNA glycosylase (MPG or APNG), which recognize and excise the methylated base. This creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes, including AP endonuclease 1 (Ape1) and Poly (ADP-ribose) polymerase 1 (PARP1). While BER efficiently removes these lesions, its inhibition can enhance TMZ cytotoxicity by allowing the accumulation of these otherwise minor adducts.

Cell Signaling and Fate: The Aftermath of DNA Damage

The DNA double-strand breaks generated by the MMR futile cycle are potent activators of the DNA Damage Response (DDR) pathway.

The Ataxia Telangiectasia and Rad3-related (ATR) kinase, often activated by replication stress, plays a central role. ATR phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1). Activated CHK1 then targets and leads to the degradation of the CDC25c phosphatase. This prevents the dephosphorylation and activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition. This G2/M arrest provides the cell with time to repair the damage, but if the damage is irreparable, it can lead to one of two fates: apoptosis or cellular senescence. The induction of senescence is often dependent on a functional p53 pathway, which leads to the sustained expression of the cell cycle inhibitor p21.

Quantitative Assessment of Temozolomide Efficacy

The sensitivity of glioblastoma cells to TMZ varies widely and is strongly correlated with their MGMT status. This is reflected in both in vitro cytotoxicity assays and clinical trial outcomes.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. For TMZ, there is a clear distinction in IC50 values between cell lines with a methylated MGMT promoter (sensitive) and those with an unmethylated promoter (resistant).

| Cell Line | MGMT Promoter Status | Basal MGMT Expression | TMZ IC50 (µM) | Reference(s) |

| A172 | Methylated | None | 14.1 ± 1.1 | |

| LN229 | Methylated | None | 14.5 ± 1.1 | |

| Res259 | Methylated | None | 10 - 20 | |

| U87MG | Methylated | None/Low | ~702 | |

| SW1783 | Unmethylated | High | 103.1 | |

| SF268 | Unmethylated | High | 147.2 ± 2.1 | |

| SK-N-SH | Unmethylated | High | 234.6 ± 2.3 | |

| T98G | Unmethylated | High | >500 |

Table 2: In Vitro Cytotoxicity (IC50) of Temozolomide in Glioblastoma Cell Lines.

Clinical Trial Outcomes

Clinical trials have established TMZ as the standard of care for newly diagnosed GBM and have explored various dosing regimens.

| Trial / Study | Patient Population | Treatment Arms | Key Outcomes | Reference(s) |

| Stupp et al. (EORTC/NCIC) | Newly Diagnosed GBM | 1. Radiotherapy (RT) alone2. RT + concurrent & adjuvant TMZ | Median OS: 12.1 months (RT) vs. 14.6 months (RT+TMZ)2-Year Survival: 10.4% (RT) vs. 26.5% (RT+TMZ) | |

| Perry et al. | Elderly GBM (≥65 years) | 1. Hypofractionated RT alone2. Hypofractionated RT + TMZ | Median OS: 7.6 months (RT) vs. 9.3 months (RT+TMZ)Median PFS: 3.9 months (RT) vs. 5.3 months (RT+TMZ) | |

| Meta-Analysis | Newly Diagnosed GBM | 1. Standard Adjuvant TMZ (≤6 cycles)2. Extended Adjuvant TMZ (>6 cycles) | Median PFS: 10.0 months vs. 12.0 months (p=0.27)Median OS: 24.0 months vs. 23.0 months (p=0.73) | |

| Bhandari et al. (RCT) | Newly Diagnosed GBM | 1. 6-cycle adjuvant TMZ2. 12-cycle adjuvant TMZ | Median OS: 15.4 months vs. 23.8 months2-Year OS: 12.9% vs. 35.5% (p=0.044) |

Table 3: Selected Clinical Trial Outcomes for Temozolomide in Glioblastoma. OS = Overall Survival; PFS = Progression-Free Survival.

Experimental Protocols

Investigating the effects of TMZ requires a suite of specialized molecular and cellular assays. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of O6-methylguanine DNA Adducts by UPLC-MS/MS

This protocol allows for the highly sensitive and specific quantification of O6-MeG adducts in cellular DNA.

-

Cell Treatment and DNA Isolation:

-

Culture glioblastoma cells to ~80% confluency. Treat with desired concentrations of TMZ for a specified duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Isolate genomic DNA using a commercial DNA isolation kit (e.g., Qiagen DNeasy) following the manufacturer's protocol. Ensure high purity (A260/A280 ratio of ~1.8).

-

-

DNA Hydrolysis:

-

To an aliquot of 20-50 µg of DNA, add an internal standard (e.g., [¹⁵N₅]-deoxyguanosine).

-

Perform acid hydrolysis by adding 0.1 M HCl and incubating at 70-80°C for 30-60 minutes. This procedure cleaves the glycosidic bonds, releasing free purine bases, including O6-methylguanine.

-

Neutralize the sample and centrifuge to pellet any precipitate.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Inject the supernatant from the hydrolysate onto a reverse-phase UPLC column (e.g., C18 Acquity BEH, 1.7 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of A) 0.05-0.1% formic acid in water and B) acetonitrile.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for O6-methylguanine (e.g., m/z 166 -> 149) and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure O6-methylguanine.

-

Quantify the amount of O6-MeG in the sample by normalizing its peak area to that of the internal standard and comparing it to the standard curve. Results are typically expressed as adducts per 10⁶ or 10⁷ normal guanines.

-

Protocol 2: Assessment of TMZ-Induced DNA Double-Strand Breaks via γH2AX Immunofluorescence

This protocol visualizes and quantifies DNA DSBs by staining for phosphorylated Histone H2AX (γH2AX), a well-established DSB marker.

-

Cell Culture and Treatment:

-

Seed cells at a low density onto sterile glass coverslips placed in a multi-well plate. Allow cells to adhere overnight.

-

Treat cells with TMZ for the desired time (e.g., 24-72 hours). Include a positive control (e.g., ionizing radiation) and a vehicle control.

-

-

Fixation and Permeabilization:

-

Aspirate the media and wash cells gently with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody access to the nucleus.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2AX Ser139) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.

-

Wash three times with PBS containing 0.05% Tween 20 (PBST).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Perform a nuclear counterstain by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5-10 minutes.

-

Wash once with PBS.

-

Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Acquire images using a fluorescence microscope. Capture both the DAPI (blue) and secondary antibody (e.g., green) channels.

-

-

Analysis:

-

Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the average number of foci per cell indicates increased DSB formation.

-

Protocol 3: Evaluation of TMZ Cytotoxicity using a Clonogenic Survival Assay

This assay is the gold standard for assessing the ability of single cells to proliferate and form colonies after cytotoxic treatment, measuring long-term cell survival.

-

Cell Seeding and Treatment:

-

Harvest a single-cell suspension of the desired glioblastoma cell line.

-

Accurately count the cells using a hemocytometer or automated cell counter.

-

Plate a precise number of cells into 6-well plates or 60mm dishes. The number of cells to seed depends on the expected toxicity of the treatment (e.g., seed more cells for higher doses). Typical seeding densities range from 200 to 5000 cells per well.

-

Allow cells to attach for 4-24 hours.

-

Treat the cells with a range of TMZ concentrations for a defined period (e.g., 24 hours or continuous exposure).

-

-

Incubation for Colony Formation:

-

After treatment, gently wash the cells with PBS and replace the drug-containing medium with fresh, complete growth medium.

-

Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 10-14 days, or until colonies in the control plates contain at least 50 cells.

-

-

Fixation and Staining:

-

Aspirate the medium and gently wash the plates with PBS.

-

Fix the colonies by adding a solution of methanol, 70% ethanol, or 4% PFA for 5-15 minutes.

-

Remove the fixation solution.

-

Stain the colonies by adding 0.5% crystal violet solution (in methanol or water) and incubating for 2 hours at room temperature.

-

-

Colony Counting and Analysis:

-

Carefully wash the plates with tap water to remove excess stain and allow them to air dry.

-

Count the number of colonies containing ≥50 cells in each plate.

-

Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment group: Number of colonies counted / (Number of cells seeded x PE/100).

-

Plot the surviving fraction against the TMZ concentration to generate a dose-response survival curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MGMT-INDEPENDENT TEMOZOLOMIDE RESISTANCE IN PAEDIATRIC GLIOBLASTOMA CELLS ASSOCIATED WITH A PI3-KINASE-MEDIATED HOX / STEM CELL GENE SIGNATURE - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Conversion of Temozolomide to MTIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma multiforme. Its therapeutic efficacy is not inherent but relies on its spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). This conversion is a critical step that dictates the bioavailability of the ultimate DNA-methylating species. Understanding the kinetics and mechanisms governing this transformation is paramount for optimizing TMZ-based therapies and developing novel drug delivery strategies. This technical guide provides an in-depth examination of the spontaneous conversion of TMZ to MTIC, detailing the underlying chemical principles, influencing factors, and subsequent cytotoxic mechanisms. It consolidates quantitative data on reaction kinetics and provides detailed experimental protocols for the analysis of this process, serving as a comprehensive resource for researchers in oncology and drug development.

The Chemical Pathway: From Prodrug to Active Metabolite

Temozolomide is a prodrug that remains stable under acidic conditions, a property that facilitates its oral administration and passage through the stomach.[1] However, upon reaching the neutral to slightly alkaline pH of the bloodstream and tissues (physiological pH ~7.4), it undergoes a spontaneous and rapid hydrolysis.[2][3] This reaction involves the opening of the imidazotetrazine ring of TMZ to form the linear triazene, MTIC.[2]

The conversion of TMZ to MTIC is the rate-limiting step in its activation. MTIC is itself a transient intermediate with a very short half-life. It quickly decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium cation. It is this methyldiazonium ion that acts as the ultimate alkylating agent, transferring a methyl group to the DNA of cancer cells.

dot

Caption: Spontaneous conversion of Temozolomide (TMZ) to its active metabolites.

Quantitative Analysis of TMZ and MTIC Kinetics

The stability of TMZ and the kinetics of its conversion to MTIC are critically dependent on pH. The rate of TMZ degradation increases significantly with rising pH. The following tables summarize key quantitative data regarding the half-lives of TMZ and MTIC under various conditions.

Table 1: Half-life of Temozolomide (TMZ) Under Various Conditions

| Condition | pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| Human Plasma (in vivo) | ~7.4 | 37 | 1.8 hours | |

| Human Plasma (in vitro) | ~7.4 | 37 | 15 minutes | |

| Water | 7.9 | Not Specified | 28 - 33 minutes | |

| Acidified Human Plasma | < 4 | 25 | Stable for at least 24 hours | |

| Acidified Human Plasma | < 4 | -20 | Stable for at least 30 days |

Table 2: Half-life of 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC)

| Condition | pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| Human Plasma (in vivo) | ~7.4 | 37 | ~2 minutes | |

| Human Plasma (in vitro) | ~7.4 | Not Specified | 25 minutes | |

| Water | 7.9 | Not Specified | 13 minutes |

Experimental Protocols

Accurate quantification of TMZ and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique.

Protocol for HPLC Analysis of Temozolomide in Plasma

This protocol is adapted from validated methods for the determination of TMZ in human plasma.

1. Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., heparin).

-

Immediately acidify the plasma to a pH < 4 with an appropriate acid (e.g., 1 M HCl) to prevent ex vivo degradation of TMZ.

-

Centrifuge the samples to separate plasma.

-

Store acidified plasma samples at -20°C or lower until analysis.

2. Extraction:

-

To a known volume of acidified plasma (e.g., 200 µL), add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous acetate buffer (e.g., 0.02 M, pH 4.5) and acetonitrile (e.g., 90:10, v/v).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV absorbance at 316 nm.

-

Injection Volume: 20 - 30 µL.

4. Quantification:

-

Prepare a calibration curve using standard solutions of TMZ in acidified drug-free plasma.

-

Plot the peak area ratio of TMZ to the internal standard against the concentration of TMZ.

-

Determine the concentration of TMZ in the unknown samples by interpolation from the calibration curve.

dot

Caption: A generalized workflow for the analysis of Temozolomide in plasma by HPLC.

Downstream Cellular Events: DNA Alkylation and Signaling Pathways

The cytotoxic effect of TMZ is mediated by the methyldiazonium cation, which methylates DNA at several positions. The primary targets are the N7 position of guanine (approximately 70% of adducts), the N3 position of adenine (approximately 9%), and the O6 position of guanine (approximately 5%). While O6-methylguanine (O6-MeG) is the least frequent adduct, it is the most cytotoxic lesion.

The formation of O6-MeG adducts, if not repaired, leads to the mispairing of thymine instead of cytosine during DNA replication. This mismatch triggers the DNA mismatch repair (MMR) pathway. In cells with a functional MMR system, the continuous futile attempts to repair this mismatch lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis or senescence.

The primary mechanism of resistance to TMZ is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus preventing the cytotoxic effects of the drug.

dot

Caption: Simplified signaling pathway of TMZ-induced DNA damage and cellular response.

Conclusion

The spontaneous conversion of temozolomide to MTIC is a pivotal event in its mechanism of action, governed primarily by physiological pH. A thorough understanding of the kinetics and influencing factors of this conversion is crucial for optimizing therapeutic strategies and overcoming resistance. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing the clinical application of temozolomide and developing next-generation alkylating agents. Further research into modulating the tumor microenvironment to enhance the local conversion of TMZ to MTIC holds promise for improving treatment outcomes in glioblastoma and other challenging malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. pH as a potential therapeutic target to improve temozolomide antitumor efficacy : A mechanistic modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Final Frontier: A Technical Guide to Temozolomide's Penetration of the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) stands as a cornerstone in the treatment of glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. Its clinical efficacy is intrinsically linked to its ability to traverse the formidable blood-brain barrier (BBB), a highly selective and protective interface separating the central nervous system (CNS) from the systemic circulation. This technical guide provides an in-depth exploration of the mechanisms governing temozolomide's passage across the BBB, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative pharmacokinetics, detailed experimental methodologies for its study, and the intricate signaling pathways influenced by this crucial chemotherapeutic agent.

Quantitative Pharmacokinetics of Temozolomide across the Blood-Brain Barrier

The ability of a drug to penetrate the BBB is quantified by several key pharmacokinetic parameters, primarily the ratio of its concentration in the cerebrospinal fluid (CSF) or brain tissue to that in the plasma. For temozolomide, this penetration is significant, yet variable, and is influenced by several factors including the action of efflux transporters.

| Parameter | Species | Dosage | Method | CSF/Plasma Ratio (AUC) | Brain/Plasma Ratio | Reference |

| CSF Penetration | ||||||

| AUC CSF/Plasma | Human | 200 mg/m²/day | HPLC | 20% | - | [1][2] |

| AUC CSF/Plasma | Human (Pediatric) | 24-77 mg/m²/day | HPLC | 37% | - | |

| AUC CSF/Plasma | Non-human Primate | 7.5 mg/kg (IV) | HPLC | 33% ± 6% | - | [3] |

| Brain Tissue Penetration | ||||||

| Brain Interstitium/Plasma AUC | Human | 150 mg/m² | Microdialysis | - | 17.8% | [4] |

| Brain/Plasma Ratio | Mouse (with glioma) | - | - | - | ~1.5-fold higher with ABCB1/ABCG2 inhibition | [5] |

| Peak Brain Concentration | Human | 150 mg/m² | Microdialysis | - | 0.6 ± 0.3 µg/ml |

Mechanisms of Temozolomide Transport Across the Blood-Brain Barrier

Temozolomide's ability to cross the blood-brain barrier is primarily attributed to its physicochemical properties: it is a small, lipophilic molecule. However, its brain accumulation is actively limited by efflux transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These ATP-binding cassette (ABC) transporters are expressed on the luminal surface of brain endothelial cells and actively pump a wide range of substrates, including temozolomide, out of the brain and back into the bloodstream.

Studies have demonstrated that the combined genetic knockout or pharmacological inhibition of both ABCB1 and ABCG2 can increase the brain penetration of temozolomide by approximately 1.5-fold in mice. This highlights the critical role of these efflux pumps in modulating the therapeutic efficacy of temozolomide against brain tumors.

Experimental Protocols

Accurate quantification of temozolomide concentrations in biological matrices is crucial for pharmacokinetic studies. The following are detailed methodologies for key experiments.

Quantification of Temozolomide in Plasma and Cerebrospinal Fluid (CSF) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for determining temozolomide concentrations.

a. Sample Preparation:

-

Collect blood samples in heparinized tubes and immediately place them on ice.

-

Centrifuge at 4°C to separate the plasma.

-

Collect CSF samples.

-

To prevent degradation of temozolomide, which is unstable at physiological pH, immediately acidify both plasma and CSF samples with an appropriate volume of 1 M HCl to achieve a pH below 4.0.

-

Store samples at -80°C until analysis.

b. Extraction:

-

Thaw samples on ice.

-

Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate) to the acidified plasma or CSF.

-

Vortex vigorously and then centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing temozolomide to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

c. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 330 nm.

-

Quantification: Generate a standard curve using known concentrations of temozolomide in the respective matrix (plasma or CSF). The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

In Vivo Microdialysis for Measuring Unbound Temozolomide in Brain Interstitial Fluid

Microdialysis is a powerful technique to measure the pharmacologically active, unbound drug concentration in the brain extracellular space.

a. Surgical Procedure:

-

Anesthetize the subject animal (e.g., rat, mouse).

-

Secure the animal in a stereotactic frame.

-

Implant a guide cannula into the specific brain region of interest.

-

Allow the animal to recover from surgery for a designated period.

b. Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula into the brain tissue.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Allow for an equilibration period to achieve a stable baseline.

-

Administer temozolomide to the animal (e.g., via intravenous or oral route).

-

Collect the dialysate samples at regular intervals.

-

Immediately acidify the collected dialysate to stabilize the temozolomide.

-

Analyze the temozolomide concentration in the dialysate using a sensitive analytical method like HPLC-MS/MS.

c. Data Analysis:

-

Determine the in vivo recovery of the microdialysis probe to accurately estimate the unbound concentration in the brain interstitial fluid from the dialysate concentration. This can be done using methods like the zero-net-flux or retrodialysis techniques.

Equilibrium Dialysis for Determining Brain Tissue Binding

This in vitro assay measures the fraction of a drug that is unbound in brain tissue homogenate.

a. Preparation of Brain Homogenate:

-

Harvest brain tissue from the species of interest.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a specific concentration (e.g., 1:4 w/v).

b. Equilibrium Dialysis:

-

Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

-

Add the brain homogenate spiked with a known concentration of temozolomide to one chamber.

-

Add the corresponding buffer to the other chamber.

-

Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

-

After incubation, collect samples from both the brain homogenate and buffer chambers.

c. Analysis:

-

Determine the concentration of temozolomide in both samples using LC-MS/MS.

-

Calculate the fraction unbound (fu,brain) using the following formula: fu,brain = Concentration in buffer / Concentration in brain homogenate

Signaling Pathways and Logical Relationships

Temozolomide's interaction with brain cells extends beyond its direct cytotoxic effects. It has been shown to modulate key signaling pathways that can influence both its efficacy and the development of resistance.

Temozolomide and the Wnt/β-catenin Signaling Pathway

Temozolomide has been reported to downregulate P-glycoprotein expression in human blood-brain barrier cells by disrupting the Wnt3/β-catenin signaling pathway. By methylating the promoter of the WNT3 gene, temozolomide reduces Wnt3 synthesis. This leads to the disruption of the downstream signaling cascade involving glycogen synthase kinase 3 (GSK-3) and β-catenin, ultimately reducing the binding of β-catenin to the promoter of the MDR1 gene, which encodes P-glycoprotein.

Temozolomide's disruption of the Wnt/β-catenin pathway, leading to reduced P-glycoprotein expression.

Experimental Workflow for Assessing Temozolomide's BBB Penetration

The following diagram outlines a logical workflow for a comprehensive study on temozolomide's blood-brain barrier penetration.

A comprehensive workflow for investigating temozolomide's blood-brain barrier penetration.

Temozolomide's Influence on PI3K/Akt/mTOR and STAT3 Signaling

Beyond its interaction with the BBB, temozolomide's efficacy and the development of resistance are influenced by its effects on intracellular signaling pathways within glioma cells. The PI3K/Akt/mTOR and STAT3 pathways are two critical cascades implicated in cell survival, proliferation, and drug resistance. Inhibition of these pathways has been shown to sensitize glioma cells to temozolomide.

Interplay of PI3K/Akt/mTOR and STAT3 pathways in glioma and their modulation by temozolomide and inhibitors.

Conclusion

Temozolomide's ability to cross the blood-brain barrier is a critical determinant of its therapeutic success in treating glioblastoma. This guide has provided a detailed overview of the quantitative aspects of its BBB penetration, the experimental methodologies used to assess it, and its interaction with key cellular signaling pathways. A thorough understanding of these factors is paramount for the development of novel strategies to enhance temozolomide delivery to the brain and overcome mechanisms of drug resistance. Future research should continue to focus on modulating BBB efflux transporters and targeting the signaling cascades that contribute to temozolomide resistance, with the ultimate goal of improving outcomes for patients with this devastating disease.

References

- 1. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 2. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. graphviz.org [graphviz.org]

- 5. Combination of a STAT3 Inhibitor and an mTOR Inhibitor Against a Temozolomide-resistant Glioblastoma Cell Line | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

Early-Stage Research on Temozolomide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Temozolomide Resistance

Temozolomide (TMZ) is an oral alkylating agent that represents the cornerstone of chemotherapy for glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults.[1][2] Its efficacy is attributed to its ability to cross the blood-brain barrier and methylate DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] This DNA damage triggers cell cycle arrest and apoptosis in cancer cells.[1] However, the clinical utility of TMZ is significantly hampered by both intrinsic and acquired resistance, leading to a median patient survival of just over one year.

The primary mechanism of TMZ resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the cytotoxic O6-methylguanine adducts, thereby negating the therapeutic effect of TMZ. Other key resistance mechanisms include the mismatch repair (MMR) and base excision repair (BER) pathways, which can either tolerate or repair TMZ-induced DNA lesions. Furthermore, aberrant signaling pathways, such as the PI3K/Akt pathway, have been implicated in promoting TMZ resistance.

To overcome these resistance mechanisms, extensive early-stage research has focused on the development of novel Temozolomide derivatives. The primary goals of these efforts are to create analogs with improved efficacy in TMZ-resistant tumors, enhanced central nervous system (CNS) penetration, and a more favorable safety profile. This technical guide provides an in-depth overview of the core aspects of this research, including the synthesis of novel derivatives, preclinical evaluation methodologies, and the key signaling pathways involved.

Novel Temozolomide Derivatives and Preclinical Efficacy

A variety of TMZ derivatives have been synthesized and evaluated in preclinical models. These can be broadly categorized based on the modification of the imidazotetrazine core. The following tables summarize the quantitative data from early-stage studies on some of these promising derivatives.

C8-Substituted Temozolomide Analogs

Modification at the C8-position of the imidazotetrazine ring has been a key strategy to develop derivatives that can overcome MGMT-mediated resistance.

| Derivative | Cell Line | MGMT Status | IC50 (µM) | Fold Resistance vs. TMZ (approx.) | Reference |

| C8-imidazolyl (377) | SNB19V | Low | 32.96 | - | |

| SNB19M | High | 65.92 | 0.13 | ||

| T98G | High | 62.50 | - | ||

| HCT116 | MMR Deficient | 44.23 | - | ||

| C8-methylimidazole (465) | SNB19V | Low | 14.34 | - | |

| SNB19M | High | 31.83 | 0.06 | ||

| T98G | High | 33.09 | - | ||

| HCT116 | MMR Deficient | 25.37 | - | ||

| Temozolomide (TMZ) | SNB19V | Low | 38.00 | - | |

| SNB19M | High | 508.84 | - |

Temozolomide Amide and Ester Hybrids

Another approach involves creating hybrid molecules by linking TMZ to other compounds with known anticancer properties via amide or ester bonds.

| Derivative Type | Cell Line | Quantitative Data | Reference |

| TMZ Amide Hybrids | U87-MG | LC50 ranging from 0.005 mg/mL to 0.2258 mg/mL | |

| TMZ-Fatty Acid Imide Hybrids | Glioblastoma cells | To be tested | |

| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylates and -carboxamides | HL-60 | Some derivatives showed more potent growth inhibition than TMZ | |

| PC-3, LNCaP, DU-145, T47D, MDA-MB-231, HT-29, HCT-15 | Compound IVa showed survival rates below 10% at 40 µg/mL |

Experimental Protocols

This section details the key experimental methodologies employed in the early-stage research of TMZ derivatives.

Synthesis of Novel Temozolomide Derivatives

The synthesis of C8-substituted TMZ analogs generally involves a multi-step process starting from commercially available materials. A representative, though not universally applicable, protocol is as follows:

-

Starting Material: 5-amino-1H-imidazole-4-carboxamide.

-

Diazotization: Conversion of the amino group to a diazo group to form 5-diazo-1H-imidazole-4-carboxamide. This is a critical and potentially hazardous step.

-

Cyclization: Reaction of the diazo intermediate with an appropriate isocyanate (e.g., methyl isocyanate for TMZ) to form the imidazotetrazine ring.

-

Modification at C8: The carboxamide group at the C8 position is then modified. For example, it can be converted to an acid chloride, which is then reacted with a desired amine to form an amide hybrid. Alternatively, different functional groups can be introduced at this position through various organic synthesis reactions.

-

Conversion to Acid Chloride: The carboxamide group of a TMZ precursor is hydrolyzed to a carboxylic acid and then converted to an acid chloride using a chlorinating agent like thionyl chloride.

-

Amide Bond Formation: The resulting acid chloride is reacted with a primary amine containing a moiety with known anticancer properties. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Evaluation

-

Cell Seeding: Glioblastoma cell lines (e.g., U87-MG, T98G) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the TMZ derivative or TMZ as a control.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) is calculated by plotting the percentage of cell viability against the drug concentration.

-

Cell Treatment: Cells are treated with the TMZ derivative at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

In Vivo Evaluation

-

Cell Implantation: Human glioblastoma cells (e.g., U87-MG) are stereotactically implanted into the brains of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The TMZ derivative is administered, often orally or via intraperitoneal injection, according to a predetermined dosing schedule.

-

Efficacy Assessment: Tumor volume is measured regularly throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry).

-

Toxicity Evaluation: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways involved in TMZ's mechanism of action and resistance is crucial for the rational design of its derivatives.

Temozolomide's Mechanism of Action and DNA Repair

TMZ exerts its cytotoxic effect by methylating DNA. The resulting DNA adducts are recognized by various DNA repair pathways. The interplay between these pathways determines the ultimate fate of the cancer cell.

The PI3K/Akt Signaling Pathway in TMZ Resistance

The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in glioblastoma. Its activation can contribute to TMZ resistance by promoting cell survival and inhibiting apoptosis.

Experimental Workflow for Preclinical Evaluation of TMZ Derivatives

The preclinical evaluation of novel TMZ derivatives follows a structured workflow, from initial synthesis to in vivo efficacy studies.

Conclusion and Future Directions

Early-stage research into Temozolomide derivatives has yielded several promising candidates with the potential to overcome the significant clinical challenge of TMZ resistance in glioblastoma. The development of C8-substituted analogs and novel amide hybrids demonstrates that chemical modification of the TMZ scaffold can lead to compounds with improved activity, particularly in MGMT-expressing and MMR-deficient tumors.

The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of these and future derivatives. A thorough understanding of the underlying signaling pathways, such as the MGMT, MMR, BER, and PI3K/Akt pathways, is essential for the rational design of the next generation of TMZ-based therapies.

Future research should focus on:

-

Improving Pharmacokinetic Properties: Enhancing the blood-brain barrier penetration and metabolic stability of novel derivatives is crucial for maximizing their therapeutic potential in the CNS.

-

Combination Therapies: Investigating the synergistic effects of TMZ derivatives with other therapeutic modalities, such as radiation therapy, targeted inhibitors (e.g., PI3K inhibitors), and immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers to stratify patients who are most likely to respond to specific TMZ derivatives.

Continued innovation in the design and evaluation of Temozolomide derivatives holds the promise of improving outcomes for patients with glioblastoma and other challenging cancers.

References

- 1. C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to In-Vitro Studies of Temozolomide Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent that has become the cornerstone of chemotherapy for glioblastoma (GBM), the most aggressive primary brain tumor.[1][2] Its efficacy is attributed to its ability to cross the blood-brain barrier and induce cytotoxic DNA lesions in rapidly dividing cancer cells.[1] In-vitro studies are fundamental to understanding the molecular mechanisms of TMZ's action, identifying biomarkers of sensitivity and resistance, and evaluating novel combination therapies to improve patient outcomes. This guide provides a comprehensive overview of the core methodologies, quantitative data, and cellular pathways involved in the in-vitro assessment of Temozolomide cytotoxicity.

Mechanism of Action and Resistance

Cytotoxic Action of Temozolomide

Temozolomide is a prodrug that, under physiological pH, undergoes spontaneous conversion to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then releases a highly reactive methyl diazonium cation, which is responsible for its alkylating activity. This cation transfers methyl groups to DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.

However, the principal cytotoxic lesion is the methylation of the O6 position of guanine (O6-meG), which accounts for only about 6% of the total adducts. During DNA replication, this O6-meG lesion incorrectly pairs with thymine. This mismatch is recognized by the Mismatch Repair (MMR) system. Instead of repairing the lesion, the MMR system's attempt to remove the mismatched thymine leads to a futile cycle of repair, resulting in persistent DNA single- and double-strand breaks. This extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptotic cell death.

Key Mechanisms of In-Vitro Resistance

The primary mechanism of resistance to TMZ is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

-

MGMT-Mediated Repair: MGMT directly removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues. This action repairs the DNA lesion before it can trigger the MMR system, thus negating the cytotoxic effect of TMZ. Numerous in-vitro studies have confirmed that tumor cells with high MGMT activity are significantly more resistant to TMZ. The expression of MGMT is often silenced in tumors via promoter hypermethylation, which correlates with increased sensitivity to TMZ and improved patient survival.

-

Mismatch Repair (MMR) Deficiency: A functional MMR system is required to process the O6-meG:T mismatches into lethal DNA double-strand breaks. In-vitro studies have shown that cell lines deficient in MMR components, such as MSH6, can become tolerant to TMZ-induced damage, even in the absence of MGMT expression.

-

Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, has been linked to increased TMZ resistance. Activated Akt can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of TMZ.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for TMZ varies significantly across different cell lines and is highly dependent on MGMT expression status and the duration of drug exposure.

Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines

| Cell Line | MGMT Status | Exposure Time | Median IC50 (µM) | Interquartile Range (IQR) / Notes | Reference(s) |

| U87-MG | Unmethylated (Expressing) | 24 hours | 123.9 | 75.3–277.7 | |

| 48 hours | 223.1 | 92.0–590.1 | |||

| 72 hours | 230.0 | 34.1–650.0 | |||

| 5 days | ~105 | Log IC50 = 1.782 | |||

| U251 | Methylated (Low/No Expression) | 48 hours | 240.0 | 34.0–338.5 | |

| 72 hours | 176.5 | 30.0–470.0 | |||

| T98G | Unmethylated (Expressing) | 72 hours | 438.3 | 232.4–649.5 | |

| 5 days | ~247 | Log IC50 = 2.392 | |||

| A172 | Methylated (Low/No Expression) | 72 hours | 14.1 | ± 1.1 | |

| 5 days | ~125 | Log IC50 = 2.095 | |||

| LN229 | Methylated (Low/No Expression) | 72 hours | 14.5 | ± 1.1 | |

| SF268 | Unmethylated (Expressing) | Not Specified | 147.2 | ± 2.1 |

Table 2: Effect of Temozolomide on Cell Cycle and Apoptosis

| Cell Line | TMZ Concentration (µM) | Exposure Time | Endpoint | Result | Reference(s) |

| Melanoma Cells | 100 | 10 days | G2/M Arrest | ~40% of cells in G2/M | |

| U373 | 150 | 72 hours | G2/M Arrest | 41.9% of cells in G2/M | |

| LN-229 | 100 | 120 hours | Apoptosis | ~25% apoptotic cells | |

| U118 | IC50 | 48 hours | Apoptosis | Significant increase in apoptotic cells |

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

TMZ Treatment: Prepare serial dilutions of TMZ in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the TMZ-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the TMZ concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of TMZ for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content of the cells, measured by PI fluorescence intensity, allows for their quantification in different cell cycle phases.

-

Data Analysis: Use appropriate software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of TMZ-induced cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate and treat cells with TMZ as described for other assays.

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.

-

Analysis:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Primarily necrotic cells. Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by TMZ.

-

MGMT Promoter Methylation Assay

This PCR-based method determines the methylation status of the MGMT promoter, a key predictor of TMZ response.

-

DNA Extraction: Isolate genomic DNA from the cell line of interest.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

Methylation-Specific PCR (MSP): Perform PCR using two pairs of primers. One pair is specific for the methylated DNA sequence, and the other is specific for the unmethylated (uracil-containing) sequence.

-

Analysis: Analyze the PCR products on an agarose gel. The presence of a product using the methylated-specific primers indicates MGMT promoter methylation. A product from the unmethylated-specific primers indicates an unmethylated status. Real-time quantitative PCR versions of this assay can also be used for more quantitative analysis.

Visualizations: Pathways and Workflows

Temozolomide Mechanism of Action and Resistance Pathway

Caption: TMZ's mechanism of cytotoxicity and MGMT-mediated resistance.

Akt Signaling Pathway in Temozolomide Resistance

Caption: The Akt pathway promotes cell survival, inhibiting TMZ-induced apoptosis.

Standard Experimental Workflow for TMZ Cytotoxicity Assessment

Caption: A typical workflow for in-vitro evaluation of Temozolomide's effects.

References

- 1. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Discovery and Synthesis of Temozolomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma, the most aggressive form of brain cancer, and has shown efficacy in other cancers like anaplastic astrocytoma. Its ability to cross the blood-brain barrier and its relatively manageable side-effect profile have made it a significant advancement in neuro-oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of the Temozolomide molecule, tailored for professionals in the field of drug development and cancer research.

The Discovery of a Landmark Anticancer Agent

The journey of Temozolomide began in the late 1970s at Aston University in Birmingham, UK, within the Cancer Research Campaign Experimental Chemotherapy Research Group led by Professor Malcolm F. G. Stevens.[1][2] The team's exploratory research into nitrogen-rich compounds, without a specific target in mind, led to the investigation of a novel class of compounds called imidazotetrazines.[1] This "unfettered, interesting research" culminated in April 1980 when a PhD student, Robert Stone, first synthesized the compound that would become Temozolomide, initially designated CCRG 81045.[1]

The early work was not without its challenges. An earlier compound from the same class, mitozolomide, showed promise but was ultimately too toxic in clinical trials.[1] This setback, however, provided crucial insights that guided the refinement of the chemical structure, leading to the development of Temozolomide—a molecule with a better safety profile and the crucial ability to penetrate the central nervous system. After nearly a decade of rigorous preclinical testing, the first report of its activity was published in 1987. Temozolomide received approval for medical use in the European Union and the United States in 1999.

The Synthesis of the Temozolomide Molecule

The chemical synthesis of Temozolomide has evolved from its initial conception to more scalable and safer industrial processes. The core of the molecule is an imidazotetrazine ring system.

Original Synthesis Route

The original synthesis of Temozolomide starts from the commercially available 5-aminoimidazole-4-carboxamide. This precursor undergoes diazotization, followed by a cyclization reaction with methyl isocyanate to yield the final Temozolomide molecule.

A key intermediate in this process is the unstable 5-diazoimidazole-4-carboxamide. The use of the highly toxic and volatile methyl isocyanate presented significant challenges for large-scale production.

Alternative and Scalable Synthesis Processes

To circumvent the hazards associated with methyl isocyanate, alternative synthetic routes have been developed. One notable method avoids the direct use of methyl isocyanate by employing an alternate carbamate reagent to generate the urea intermediate, which then undergoes cyclization to form Temozolomide. Another approach involves the reaction of 5-aminoimidazole-4-carboxamide with N-succinimidyl-N'-methyl carbamate, followed by reaction with an alkali or alkaline-earth nitrite. These alternative methods offer higher yields, greater purity, and a significantly improved safety profile, making them more suitable for industrial-scale synthesis.

Mechanism of Action: A Prodrug Approach to DNA Alkylation

Temozolomide is a prodrug, meaning it is inactive until it is chemically converted in the body to its active form. This conversion happens spontaneously at physiological pH through hydrolysis, yielding the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).

MTIC is a potent DNA alkylating agent. It introduces methyl groups to DNA, primarily at the N-7 and O-6 positions of guanine residues and the N-3 position of adenine. This methylation damages the DNA, leading to the activation of futile DNA mismatch repair cycles, which ultimately trigger programmed cell death (apoptosis) in the cancer cells.

A key factor in tumor resistance to Temozolomide is the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT), encoded by the MGMT gene. AGT can remove the methyl groups from the O-6 position of guanine, thereby repairing the DNA damage and diminishing the drug's efficacy. Tumors with a methylated MGMT promoter have silenced expression of the MGMT gene, leading to lower levels of the AGT protein and consequently, greater sensitivity to Temozolomide.

Experimental Protocols

Synthesis of Temozolomide via an Alternate Scalable Process

This protocol is adapted from a method that avoids the use of methyl isocyanate.

Step 1: Synthesis of the Urea Intermediate

-

To a solution of 5-amino-1H-imidazole-4-carboxamide in a suitable aprotic solvent (e.g., dimethylformamide), add an alternate carbamate reagent (e.g., N,N'-disuccinimidyl carbonate followed by methylamine) under an inert atmosphere.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the urea intermediate is isolated by precipitation or extraction, followed by washing and drying.

Step 2: Cyclization to Temozolomide

-

Dissolve the isolated urea intermediate in an appropriate solvent system.

-

Add a cyclizing agent (e.g., a diazotizing agent like sodium nitrite in an acidic medium) at a controlled temperature (typically 0-5°C).

-

The reaction is stirred for a defined period to allow for the cyclization to the imidazotetrazine ring.

-

The crude Temozolomide is then isolated, for example, by filtration.